2-hydroxy-9H-thioxanthen-9-one 2-hydroxy-9H-thioxanthen-9-one
Brand Name: Vulcanchem
CAS No.: 31696-67-0
VCID: VC7112441
InChI: InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O
Molecular Formula: C13H8O2S
Molecular Weight: 228.27

2-hydroxy-9H-thioxanthen-9-one

CAS No.: 31696-67-0

Cat. No.: VC7112441

Molecular Formula: C13H8O2S

Molecular Weight: 228.27

* For research use only. Not for human or veterinary use.

2-hydroxy-9H-thioxanthen-9-one - 31696-67-0

Specification

CAS No. 31696-67-0
Molecular Formula C13H8O2S
Molecular Weight 228.27
IUPAC Name 2-hydroxythioxanthen-9-one
Standard InChI InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
Standard InChI Key ANHLDZMOXDYFMQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O

Introduction

Structural and Molecular Characteristics

2-Hydroxy-9H-thioxanthen-9-one features a tricyclic aromatic framework comprising two benzene rings fused with a thiopyran-4-one group. The hydroxyl group at the 2-position enhances its polarity and photochemical activity compared to non-hydroxylated thioxanthones. Its molecular weight is 244.27 g/mol, with a pale yellow crystalline appearance under standard conditions.

Synthesis and Industrial Production

Synthetic Routes

While direct protocols for 2-hydroxy-9H-thioxanthen-9-one are scarce, its synthesis likely parallels methods for related thioxanthones. A plausible route involves:

  • Friedel-Crafts Acylation: Reacting thiosalicylic acid with a benzoyl chloride derivative in the presence of AlCl₃ to form the thiopyranone core.

  • Hydroxylation: Introducing the hydroxyl group via electrophilic substitution using nitrating agents followed by reduction.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as seen in the synthesis of 2-hydroxy-4-methyl-9H-thioxanthen-9-one.

Table 1: Comparison of Thioxanthone Synthesis Methods

CompoundReactantsCatalystYield (%)Purity (%)
2-Hydroxy-9H-thioxanthen-9-one*Thiosalicylic acid, Benzoyl chlorideAlCl₃~65≥95
2-Hydroxy-4-methyl-9H-thioxanthen-9-one2,2'-Dithiosalicylic acid, 3-MethylphenolH₂SO₄7899

*Theoretical values based on analogous reactions.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The hydroxyl group at the 2-position renders the compound susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). Reduction with NaBH₄ selectively targets the ketone group, yielding 9H-thioxanthen-9-ol, a precursor for further functionalization.

Electrophilic Substitution

The aromatic rings undergo sulfonation and nitration at the 4- and 7-positions, driven by the electron-donating hydroxyl group. For example, sulfonation with fuming H₂SO₄ produces water-soluble derivatives used in dye industries.

Mechanism of Action as a Photoinitiator

Thioxanthones, including 2-hydroxy-9H-thioxanthen-9-one, operate via a Type II photoinitiation mechanism:

  • Light Absorption: The compound absorbs UV light (λ = 365 nm), transitioning to an excited singlet state.

  • Intersystem Crossing: Conversion to a triplet state facilitates energy transfer to co-initiators (e.g., amines).

  • Radical Generation: Hydrogen abstraction from the amine produces free radicals, initiating polymerization.

Table 2: Photophysical Properties of Selected Thioxanthones

Compoundλₐᵦₛ (nm)Fluorescence λₑₘ (nm)Quantum Yield
2-Hydroxy-9H-thioxanthen-9-one3504500.45
Thioxanthone3805000.30

Applications in Polymer Science and Biomedicine

Photopolymerization

The compound’s efficiency as a photoinitiator is leveraged in UV-curable inks, adhesives, and dental composites. Its hydroxyl group enhances compatibility with polar monomers like acrylates, reducing phase separation in polymer matrices.

Fluorescent Probes

Derivatives of 2-hydroxy-9H-thioxanthen-9-one exhibit tunable fluorescence, making them candidates for bioimaging. For instance, methylated analogs demonstrate selective staining of lipid droplets in live-cell assays.

Comparison with Structural Analogs

2-Hydroxy-4-Methyl-9H-Thioxanthen-9-One

The methyl group at the 4-position increases hydrophobicity, shifting the absorption maximum to 370 nm and improving solubility in organic solvents. This analog shows superior photoinitiation efficiency in non-aqueous systems compared to the hydroxylated parent compound.

9H-Thioxanthen-9-One

Lacking the hydroxyl group, the parent compound requires co-initiators for polymerization, limiting its standalone utility. Its fluorescence quantum yield is also lower (0.30 vs. 0.45).

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